Glycofurol

Description

The exact mass of the compound 2-[(Tetrahydrofurfuryl)oxy]ethanol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

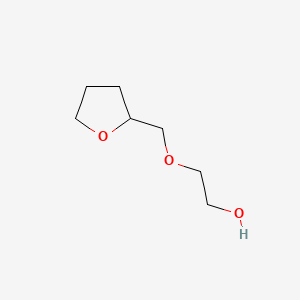

Structure

3D Structure

Propriétés

IUPAC Name |

2-(oxolan-2-ylmethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPDSKVQLSDPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31692-85-0 | |

| Record name | Tetrahydrofurfuryl polyethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40923709 | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-59-4, 121182-07-8, 31692-85-0 | |

| Record name | 2-[(Tetrahydro-2-furanyl)methoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5831-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Tetrahydrofurfuryl)oxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(tetrahydrofurfuryl)oxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction products of tetrahydrofurfuryl alcohol with ethylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Glycofurol: A Comprehensive Technical Guide for Pharmaceutical Applications

An in-depth guide to the synonyms, properties, and experimental applications of Glycofurol for researchers, scientists, and drug development professionals.

This compound is a versatile solvent and excipient utilized in the pharmaceutical industry, primarily for its ability to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Chemically, it is the ether of tetrahydrofurfuryl alcohol and polyethylene (B3416737) glycol. Its biocompatibility and low toxicity profile make it a suitable component in various dosage forms, particularly in parenteral (injectable), topical, and intranasal formulations. This technical guide provides a detailed overview of its nomenclature, physicochemical properties, and key experimental protocols relevant to its application in drug development.

Synonyms and Alternative Names

In scientific literature and commercial products, this compound is identified by a variety of names. A comprehensive list is provided below to aid in literature searches and material sourcing.

| Name Type | Name |

| Common Name | This compound |

| Chemical Names | Tetrahydrofurfuryl alcohol polyethylene glycol ether |

| a-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl) | |

| Poly(ethylene glycol) tetrahydrofurfuryl ether | |

| Synonyms | Tetraglycol |

| Glycofural | |

| This compound 75 | |

| Tetrahydrofurfuryl polyethylene glycol ether | |

| THFP | |

| CAS Number | 31692-85-0 |

Quantitative Physicochemical Data

The physical and chemical properties of this compound are critical for formulation development. The following table summarizes key quantitative data for this compound 75, a common pharmaceutical grade.

| Property | Value |

| Appearance | Clear, colorless to pale yellow, viscous liquid |

| Density (at 20°C) | 1.070–1.090 g/cm³[1] |

| Viscosity (dynamic, at 20°C) | 8–18 mPa·s[1] |

| Boiling Point (this compound 75) | 80–100 °C[1] |

| Refractive Index (n_D^20) | 1.4545[1] |

| Hydroxyl Value | 300–400[1] |

| Solubility | Miscible with water, ethanol, and polyethylene glycol 400. Immiscible with arachis oil, isopropyl ether, and petroleum ether.[1] |

| Acute Toxicity (LD50, mice, i.v.) | 3.5 ml/kg body weight[2] |

Experimental Protocols and Methodologies

This compound's utility is demonstrated in a range of pharmaceutical applications. Detailed methodologies for key experiments are provided below.

Preparation of PLGA Microspheres using a Quasi-Emulsion Extraction Method

This protocol describes the use of this compound as a non-toxic solvent for the preparation of poly(lactide-co-glycolide) (PLGA) microspheres, suitable for encapsulating lipophilic drugs.[3][4]

Materials:

-

Poly(lactide-co-glycolide) (PLGA)

-

Lipophilic drug (e.g., Ritonavir, Lopinavir, Sudan III)

-

This compound

-

Acetone

-

Ammonium (B1175870) cobaltothiocyanate solution

-

Methylene (B1212753) chloride

-

External phase (e.g., aqueous surfactant solution)

Procedure:

-

Internal Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of the lipophilic drug in undiluted this compound to form the internal phase.[4]

-

Emulsification: Emulsify the internal phase into the chosen external phase by stirring.

-

Microsphere Formation: Obtain microspheres through a quasi-emulsion extraction method.

-

Characterization:

-

Particle Size and Morphology: Analyze the microspheres for their size distribution and shape (typically spherical with diameters around 100 to 200 μm).[3]

-

Encapsulation Efficiency: Determine the encapsulation rate of the drug. The rate is influenced by the drug's partition coefficient, with more lipophilic drugs showing higher encapsulation.[3]

-

Residual this compound Content:

-

Dissolve 20 mg of blank microspheres in 1 mL of acetone.

-

Re-precipitate the polymer by adding 4 mL of distilled water.

-

Centrifuge the solution at 6000 rpm for 30 minutes.

-

To the supernatant, add 4 mL of ammonium cobaltothiocyanate solution and 4 mL of methylene chloride.

-

Centrifuge the mixture and analyze the methylene chloride phase for residual this compound content by UV spectrophotometry at 620 nm.[2]

-

-

Formulation of a this compound-Based Topical Gel for Naproxen Delivery

This protocol outlines the development of a topical gel using this compound as the vehicle base for the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[5][6]

Materials:

-

Naproxen (5% w/w)

-

This compound

-

Gelling agents (e.g., Carbopol 974P, Gantrez AN 119, or Polyvinylpyrrolidone K30)

-

Permeation enhancer (e.g., Transcutol, 2% w/w)

-

Homogenizer (e.g., Ultraturax T 25)

Procedure:

-

Drug Dissolution: Completely dissolve 5% (w/w) Naproxen in this compound at room temperature. If a permeation enhancer is used, it should be mixed with the this compound prior to adding the drug.

-

Gelling Agent Dispersion: Disperse the selected gelling agent (e.g., Carbopol 974P at 1.5-4.0%) into the Naproxen-Glycofurol solution.

-

Homogenization: Homogenize the dispersion using an Ultraturax T 25 at 9,000 rpm for 5 minutes, or until a transparent and uniform gel is formed.

-

Degassing and Storage: Degas the formed gel under a vacuum and store it at room temperature for 24 hours before analysis.

-

Characterization:

-

Physical Properties: Evaluate the gel for bioadhesive properties, spreadability, and viscosity.

-

In Vitro Skin Permeation: Use a Franz-type diffusion cell with excised rat skin to evaluate the permeation rate and lag time of Naproxen from the gel.[5]

-

Skin Irritation Test: Conduct a skin irritation test to ensure the formulation is safe for topical application.[5]

-

In Vivo Biocompatibility Assessment in Rat Brain

This protocol provides a method to assess the toxicity and biocompatibility of this compound when administered directly into the brain parenchyma, which is crucial for its potential use in central nervous system drug delivery systems.[7]

Materials:

-

This compound (GF) solution (e.g., 25 µL GF + 25 µL Phosphate-Buffered Saline)

-

Sprague-Dawley rats

-

Stereotaxic apparatus for intracranial injection

Procedure:

-

Animal Preparation: Anesthetize the rats and secure them in a stereotaxic apparatus.

-

Intracranial Injection: Inject the this compound solution into the brain cortex at a defined stereotaxic coordinate. A control group should receive an equivalent volume of Phosphate-Buffered Saline (PBS).

-

Post-injection Monitoring: Monitor the animals for any clinical neurobehavioral abnormalities during acute, subacute, and chronic periods post-injection.

-

Hematological Assessment: At specified time points, collect blood samples for hematological analysis to assess systemic reactions.

-

Neuropathological Assessment:

-

At the end of the study periods, perfuse the brains and collect the tissue.

-

Perform histomorphologic assessments of the brain tissue surrounding the injection site.

-

Evaluate for inflammatory responses, such as the presence of polymorphonuclear leukocytes, macrophages, and gliosis, and compare with the PBS control group.

-

Cellular Interactions and Signaling

While this compound is primarily considered an inert excipient, its chemical nature as a polyethoxylated substance suggests potential interactions at the cellular level. Excipients, including those in the polyethylene glycol family, have been shown to influence the activity of membrane transporters like P-glycoprotein (P-gp).[8][9][10] P-gp is an efflux pump that plays a significant role in multidrug resistance and affects the oral bioavailability of many drugs. Inhibition of P-gp by an excipient can lead to increased intracellular drug concentration.

The interaction is often related to changes in the fluidity of the cell membrane.[11][12][13][14] The amphiphilic nature of such excipients may allow them to insert into the lipid bilayer, altering its physical properties and, consequently, the function of embedded proteins like P-gp.

References

- 1. phexcom.com [phexcom.com]

- 2. kinampark.com [kinampark.com]

- 3. Microsphere preparation using the untoxic solvent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of this compound-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biocompatibility study of this compound in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug-membrane interactions: significance for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Membrane sealing by polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Drug membrane interaction and the importance for drug transport, distribution, accumulation, efficacy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycofurol: A High-Performance Solvent for Hydrophobic Active Pharmaceutical Ingredients (APIs)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The effective delivery of hydrophobic Active Pharmaceutical Ingredients (APIs) remains a significant challenge in pharmaceutical formulation. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of promising drug candidates. Glycofurol, a derivative of tetrahydrofurfuryl alcohol and polyethylene (B3416737) glycol, has emerged as a valuable excipient, offering exceptional solvent capacity for a wide range of poorly soluble drugs. This technical guide provides a comprehensive overview of this compound's properties, its solvent capacity for hydrophobic APIs, detailed experimental protocols for solubility assessment, and logical frameworks for its application in formulation development.

Physicochemical Properties of this compound

This compound is a clear, colorless to pale-yellow viscous liquid.[1] Its chemical structure, a polyethylene glycol ether of tetrahydrofurfuryl alcohol, imparts both hydrophilic and lipophilic characteristics, making it an effective solubilizing agent for a diverse range of molecules.[2] Key properties are summarized in the table below.

| Property | Value | References |

| Synonyms | Tetraglycol, Tetrahydrofurfuryl alcohol polyethylene glycol ether | [1] |

| CAS Number | 31692-85-0 | [1] |

| Molecular Formula | Variable (polymeric) | [1] |

| Molecular Weight | ~200–400 g/mol (depending on the grade) | [1] |

| Appearance | Clear, colorless to pale yellow, viscous liquid | [1] |

| Solubility | Miscible with water, ethanol, and other polar solvents | [1] |

| Boiling Point | > 230 °F (> 110 °C) | [3] |

| Density | ~1.069 g/cm³ at 25 °C | [3] |

Solvent Capacity of this compound for Hydrophobic APIs

This compound is particularly valued for its ability to dissolve hydrophobic compounds that are challenging to formulate in aqueous solutions.[4] Its primary application is as a solvent in parenteral formulations, including intravenous and intramuscular injections.[5]

While extensive public databases detailing the solubility of numerous APIs in this compound are limited, several studies have demonstrated its effectiveness. The following table summarizes available quantitative data for the solubility of select hydrophobic APIs in this compound or in co-solvent systems containing it.

| Hydrophobic API | Solubility in this compound or this compound-based system | Notes | References |

| Melatonin | 10.5–11.1 mg/g | In pure this compound. | [1] |

| Diazepam | Increased in a convex manner with this compound content | In this compound/water co-solvent systems. Specific values depend on the co-solvent ratio. | [6] |

| Cyclosporin (B1163) A | Significantly increased | Used as a cosolvent to enhance solubility. | [7][8][9][10] |

| Carbamazepine (B1668303) | A this compound-based formulation was developed for intravenous injection. | Indicates sufficient solubility for a parenteral formulation. | [2] |

It is important to note that the solvent capacity of this compound can be influenced by the presence of water and other co-solvents. For many applications, this compound is used in combination with water or other excipients to achieve the desired drug concentration and formulation stability.

Experimental Protocols for Determining Solvent Capacity

A critical step in pre-formulation studies is the accurate determination of the solubility of an API in a potential solvent like this compound. The equilibrium solubility shake-flask method is a widely accepted and reliable technique for this purpose.

Equilibrium Solubility Determination by the Shake-Flask Method

This method involves determining the concentration of a saturated solution of the API in the solvent at a constant temperature.

Materials and Equipment:

-

Active Pharmaceutical Ingredient (API) powder

-

This compound (or other test solvent)

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Supersaturated Solutions: Add an excess amount of the API powder to a series of glass vials containing a known volume of this compound. The amount of API should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be established through preliminary experiments by sampling at different time points until the concentration of the dissolved API remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow for the sedimentation of undissolved solids. To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a volumetric flask. This step is crucial to remove any remaining undissolved microparticles. Dilute the filtered sample to a suitable concentration with an appropriate solvent for analysis.

-

Quantification: Analyze the concentration of the API in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of the API in this compound, typically expressed in mg/mL or µg/mL, by back-calculating from the concentration of the diluted sample.

Figure 1: Experimental Workflow for Equilibrium Solubility Determination. This diagram outlines the key steps involved in determining the equilibrium solubility of an active pharmaceutical ingredient in a solvent using the shake-flask method.

Logical Framework for Formulation Development

The decision to use this compound in a formulation for a hydrophobic API is part of a larger development strategy. The following diagram illustrates the logical relationships and decision points in this process.

Figure 2: Logical Framework for Formulation Development. This diagram illustrates the decision-making process for formulating a hydrophobic API, highlighting the stage at which this compound would be considered and evaluated as a potential solubilizing agent.

Safety and Regulatory Considerations

This compound is generally considered a safe and well-tolerated excipient for parenteral administration.[5] However, as with any pharmaceutical ingredient, its use should be guided by thorough toxicological evaluation and adherence to regulatory guidelines. It is important to consider the concentration of this compound in the final formulation, as high concentrations may have the potential for adverse effects.[5]

Conclusion

This compound stands out as a highly effective solvent for enhancing the solubility of hydrophobic APIs, thereby addressing a critical challenge in pharmaceutical development. Its favorable safety profile and proven utility in parenteral formulations make it an invaluable tool for formulators. By employing systematic experimental approaches to determine its solvent capacity and integrating its use within a logical formulation development framework, researchers and scientists can effectively leverage the benefits of this compound to develop stable and bioavailable drug products.

References

- 1. routledge.com [routledge.com]

- 2. New injectable aqueous carbamazepine solution through complexing with 2-hydroxypropyl-beta-cyclodextrin: tolerability and pharmacokinetics after intravenous injection in comparison to a this compound-based formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. pharmadigests.com [pharmadigests.com]

- 6. Enhanced permeation of diazepam through artificial membranes from supersaturated solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solubilization of cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. experts.arizona.edu [experts.arizona.edu]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycofurol, a derivative of tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is increasingly utilized in topical and transdermal formulations as a potent penetration enhancer. Its primary function is to reversibly diminish the barrier properties of the stratum corneum, thereby facilitating the percutaneous absorption of therapeutic agents. This technical guide elucidates the core mechanism of action of this compound, drawing upon established principles of skin penetration enhancement and analogous well-researched glycols. While direct, comprehensive studies on this compound's specific molecular interactions are emerging, this document consolidates the current understanding and provides a framework for future investigation. The proposed primary mechanism centers on the disruption of the highly ordered intercellular lipid lamellae of the stratum corneum and potential interactions with intracellular keratin (B1170402).

Introduction: The Challenge of the Stratum Corneum Barrier

The stratum corneum (SC), the outermost layer of the epidermis, presents the most formidable obstacle to the transdermal delivery of most active pharmaceutical ingredients (APIs). This "brick and mortar" structure, composed of anucleated corneocytes ("bricks") embedded in a continuous, highly organized lipid matrix ("mortar"), effectively prevents the passage of foreign substances. The intercellular lipid domain, a complex mixture of ceramides, cholesterol, and free fatty acids, is arranged in a dense, crystalline lamellar structure that severely limits the diffusion of exogenous molecules.

Penetration enhancers are chemical agents incorporated into topical formulations to transiently and reversibly compromise the integrity of the SC, thereby increasing the permeation of APIs. This compound has emerged as a promising enhancer due to its excellent solubilizing properties for a wide range of drugs and its favorable safety profile.[1]

Proposed Primary Mechanism of Action of this compound

Based on the behavior of other well-studied glycols like propylene (B89431) glycol, the primary mechanism of action of this compound as a penetration enhancer is believed to involve a multi-faceted interaction with the stratum corneum at a molecular level.[2][3] This mechanism can be broadly categorized into two key areas: interaction with intercellular lipids and interaction with intracellular proteins.

Interaction with Intercellular Lipids of the Stratum Corneum

The highly ordered, crystalline structure of the intercellular lipid lamellae is the principal determinant of the SC's barrier function. This compound is hypothesized to disrupt this organization through the following mechanisms:

-

Increased Lipid Fluidity: this compound molecules are thought to partition into the hydrophilic headgroup regions of the lipid bilayers. This intercalation disrupts the strong hydrogen bonding network between the lipid headgroups, leading to an increase in the fluidity and mobility of the lipid chains.[3][4] This is supported by studies on other glycols which show a decrease in the phase transition temperature of SC lipids when analyzed by Differential Scanning Calorimetry (DSC).[5]

-

Disruption of Lamellar Packing: By inserting itself between the lipid molecules, this compound likely increases the interfacial area per lipid, leading to a less compact and more disordered arrangement of the lipid lamellae.[3] This disruption of the tightly packed crystalline structure creates more permeable pathways for drug molecules to diffuse through.

Interaction with Intracellular Keratin

Corneocytes are primarily composed of keratin filaments. While the intercellular lipid route is considered the main pathway for drug permeation, interactions with intracellular components can also contribute to penetration enhancement. It is plausible that this compound interacts with the keratin filaments within the corneocytes, potentially causing a conformational change in the protein structure.[2] This could lead to swelling of the corneocytes and an increase in their permeability. Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for studying changes in the secondary structure of keratin.[6][7]

Quantitative Data on Permeation Enhancement

While specific quantitative data for this compound acting as the sole penetration enhancer is limited in publicly available literature, studies on formulations containing this compound in combination with other enhancers demonstrate its efficacy. The following table summarizes typical parameters used to quantify penetration enhancement in Franz diffusion cell studies.

| Parameter | Description | Typical Units |

| Steady-State Flux (Jss) | The rate of drug permeation across the skin per unit area at steady state. | µg/cm²/h |

| Permeability Coefficient (Kp) | A measure of the drug's ability to permeate the skin barrier. | cm/h |

| Enhancement Ratio (ER) | The ratio of the flux of a drug with a penetration enhancer to the flux without the enhancer. | Dimensionless |

| Lag Time (t_lag) | The time required for the drug to establish a steady-state diffusion profile across the skin. | h |

Note: The values for these parameters are highly dependent on the specific drug, formulation, and experimental conditions.

Experimental Protocols for Evaluating this compound's Mechanism

To rigorously investigate the mechanism of action of this compound, a combination of in vitro permeation studies and biophysical techniques is recommended.

In Vitro Permeation Study using Franz Diffusion Cells

This is the gold-standard method for assessing the permeation of drugs through the skin.

Objective: To quantify the effect of this compound on the transdermal permeation of a model drug.

Materials:

-

Vertical Franz diffusion cells[8]

-

Excised human or animal skin (e.g., porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline, PBS)

-

Formulation containing the model drug with and without this compound

-

High-performance liquid chromatography (HPLC) system for drug quantification

Methodology:

-

Skin Preparation: Excised skin is carefully prepared, and the subcutaneous fat is removed. A section of the skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Cell Assembly: The receptor chamber is filled with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. The cells are maintained at a constant temperature (typically 32°C) to mimic physiological conditions.[9]

-

Dosing: A precise amount of the formulation (with or without this compound) is applied to the skin surface in the donor chamber.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[10]

-

Analysis: The concentration of the drug in the collected samples is quantified using a validated HPLC method.

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. From this plot, the steady-state flux (Jss), lag time (t_lag), and permeability coefficient (Kp) are calculated. The enhancement ratio (ER) is determined by comparing the flux from the formulation containing this compound to the control formulation.

Biophysical Characterization of Stratum Corneum Interaction

Objective: To investigate the effect of this compound on the organization of intercellular lipids and the secondary structure of keratin in the stratum corneum.

Methodology:

-

Sample Preparation: Isolated stratum corneum sheets are treated with this compound solutions at various concentrations.

-

Spectral Acquisition: FTIR spectra of the treated and untreated SC samples are recorded using an ATR-FTIR spectrometer.

-

Data Analysis: Changes in the peak positions and shapes of the C-H stretching vibrations (around 2850-2920 cm⁻¹) are analyzed to assess lipid chain order.[7] Alterations in the Amide I and Amide II bands (around 1650 and 1550 cm⁻¹, respectively) are examined to determine changes in the secondary structure of keratin.[6]

Objective: To determine the effect of this compound on the thermal transitions of stratum corneum lipids.

Methodology:

-

Sample Preparation: Small, hydrated samples of stratum corneum, treated with and without this compound, are hermetically sealed in aluminum pans.

-

Thermal Analysis: The samples are subjected to a controlled heating program in a DSC instrument.

-

Data Analysis: The resulting thermograms are analyzed for shifts in the peak transition temperatures (Tm) and changes in the enthalpy (ΔH) of the lipid phase transitions. A decrease in Tm and ΔH indicates increased lipid fluidity and disruption of the ordered lipid structure.[5][11]

Visualizations of Mechanisms and Workflows

Caption: Proposed mechanism of this compound as a penetration enhancer.

Caption: Experimental workflow for a Franz diffusion cell study.

Caption: Hypothesized signaling pathways in keratinocytes upon chemical stress.

Conclusion and Future Directions

This compound is a valuable excipient in topical drug delivery, primarily functioning as a penetration enhancer by disrupting the highly organized structure of the stratum corneum lipids. While the precise molecular interactions are yet to be fully elucidated through direct experimental evidence, the proposed mechanisms of increased lipid fluidity and disruption of lamellar packing provide a strong theoretical framework. Future research should focus on conducting dedicated biophysical studies, such as FTIR and DSC, specifically with this compound to provide direct evidence of its interaction with SC components. Furthermore, investigating its potential effects on keratinocyte signaling pathways could reveal secondary mechanisms of action and contribute to a more complete understanding of its role as a penetration enhancer. Such studies will be invaluable for the rational design of advanced transdermal drug delivery systems.

References

- 1. phexcom.com [phexcom.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of lipid fluidity likely contributes to the fructose/xylitol-induced acceleration of epidermal permeability barrier recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. alterlab.co.id [alterlab.co.id]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preclinical Safety and Toxicity Profile of Glycofurol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetraglycol, is a versatile solvent used in pharmaceutical formulations to enhance the solubility of hydrophobic drugs, making it valuable for injectable preparations.[][2] It is generally considered a relatively nontoxic and nonirritant material at concentrations typically used in pharmaceutical products.[3] This guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound, focusing on acute and local toxicity. Information on subchronic, genotoxicity, and reproductive toxicity is less specific for this compound itself and is often extrapolated from data on related glycols.

Acute Systemic Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.[4] The primary endpoint is often the median lethal dose (LD50), the dose required to be fatal to 50% of a test population.[5]

Experimental Protocol: Acute Oral Toxicity (General Protocol)

A standardized acute oral toxicity study, often following OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), is conducted to assess the potential lethality and systemic effects of a substance.

-

Test System: Typically, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley strain) are used.[6]

-

Housing: Animals are housed in standard laboratory conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[6]

-

Acclimatization: A period of at least 5 days is allowed for animals to acclimate to the laboratory environment.[6]

-

Dosing: A single dose of the test substance is administered via oral gavage. The starting dose level is selected based on available information. Subsequent dosing depends on the observed outcomes.

-

Observations: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.[7]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Acute Toxicity Data

| Parameter | Species | Route | Observation | Reference |

| Behavioral Effects | Rat | In vivo | No discernible impact up to 2.5 ml/kg. | [] |

| Behavioral Effects | Rat | In vivo | Mild, short-lived ataxia at 5.0 ml/kg. | [] |

| Lethality | Rat | In vivo | Fatal within 30-90 seconds at 50% concentration (in a zoxazolamine (B29605) mixture). | [] |

Experimental Workflow: Acute Toxicity Study

Caption: Workflow for a typical acute oral toxicity study.

Local Tolerance

Local tolerance studies are crucial for parenteral drugs to assess irritation and tissue damage at the site of administration.[8][9] this compound is known for its good tissue compatibility and is often preferred in injectable formulations due to lower irritancy compared to other solvents.[]

Experimental Protocol: Intracranial Injection Study in Rats

This protocol details a specific study assessing the biocompatibility of this compound when injected directly into the brain cortex of rats.[10]

-

Test System: Male Sprague-Dawley rats.[10]

-

Test Article: this compound (GF) solution (e.g., 25 µL GF + 25 µL PBS).[10]

-

Administration: A single intracranial injection into the brain cortex.[10]

-

Study Groups:

-

Control Group: Phosphate-buffered saline (PBS) injection.

-

Test Group: this compound solution.

-

-

Observation Periods: Acute, subacute, and chronic periods.[10]

-

Endpoints:

-

Clinical: Mortality and neurobehavioral abnormalities.[10]

-

Hematology: Erythrocyte count, leukocyte count, platelet count, hemoglobin, hematocrit, erythrocyte indices.[10]

-

Neuropathology: Histomorphologic assessment of brain tissues for inflammatory responses (e.g., polymorphonuclear leukocytes, macrophages, gliosis).[10]

-

Local Tolerance Data

| Study Type | Species | Route | Findings | Reference |

| Biocompatibility | Rat | Intracranial Injection | Well-tolerated; caused only minor inflammatory responses compared to control. No deaths or clinical neurobehavioral abnormalities. | [10] |

| General Assessment | - | Parenteral | Lower irritancy compared to other solvents. | [] |

| General Assessment | - | Undiluted | Can be an irritant when used undiluted; tolerability is similar to propylene (B89431) glycol. | [3] |

Experimental Workflow: Local Tolerance Assessment

Caption: Generalized workflow for a local tolerance study.

Genotoxicity and Mutagenicity

Genotoxicity assays are performed to detect direct or indirect damage to DNA.[11] A standard battery of tests is typically required to assess mutagenic and clastogenic potential.[12] While specific genotoxicity studies for this compound were not identified in the search results, a standard testing battery would include the following assays.

Experimental Protocols (Standard Battery)

-

Bacterial Reverse Mutation Assay (Ames Test): This test (following OECD Guideline 471) uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations).[11][12] The assay is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[13]

-

In Vitro Mammalian Cell Micronucleus Test: This assay (following OECD Guideline 487) detects chromosome damage.[11] It identifies micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[14]

-

In Vivo Mammalian Erythrocyte Micronucleus Test: This test (following OECD Guideline 474) is conducted in rodents and assesses genotoxicity in bone marrow cells by measuring micronuclei in developing erythrocytes.[14] This is a key test to confirm in vitro findings in a whole animal system.

Genotoxicity Testing Logic

Caption: Standard workflow for genotoxicity assessment.

Subchronic and Reproductive Toxicity

Detailed subchronic (repeated dose) and reproductive toxicity studies specific to this compound are not well-documented in the public domain. These studies are critical for substances with expected long-term or repeated exposure.

-

Subchronic Toxicity: These studies (e.g., 90-day studies in rats) are designed to identify the No-Observed-Adverse-Effect Level (NOAEL) and characterize target organ toxicity following repeated administration.[6][15]

-

Reproductive and Developmental Toxicity (DART): DART studies investigate potential effects on fertility, and embryonic and fetal development.[16] Studies on related compounds like ethylene (B1197577) glycol have shown developmental effects, such as skeletal defects in mice at high doses (1% in drinking water), highlighting the importance of evaluating this endpoint for glycols.[17]

Conclusion

This compound is generally well-tolerated in preclinical models, particularly for parenteral applications where it demonstrates low irritancy.[][3] Acute toxicity appears to be low, with behavioral effects only noted at high dose levels in rats.[] While specific data on repeated dose, genotoxic, and reproductive toxicity are limited, the established use of this compound in licensed parenteral medicines suggests a favorable safety profile at clinically relevant concentrations.[3] However, as with any excipient, a thorough evaluation within the final formulation is essential to ensure safety for the intended clinical use.

References

- 2. scbt.com [scbt.com]

- 3. phexcom.com [phexcom.com]

- 4. ichorlifesciences.com [ichorlifesciences.com]

- 5. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety assessment of (S)-Equol: Subchronic toxicity study in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Local Tolerance Studies | Genoskin [genoskin.com]

- 10. Biocompatibility study of this compound in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genetic Toxicology Studies - IITRI [iitri.org]

- 13. Genetic and rat toxicity studies of cyclodextrin glucanotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmaron.com [pharmaron.com]

- 15. www2.e-kenkyu.com [www2.e-kenkyu.com]

- 16. Developmental and reproductive toxicology - ERBC [erbc-group.com]

- 17. Reproductive and developmental toxicity of ethylene glycol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycofurol 75: A Technical Guide for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol 75, also known as α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl) or Tetraglycol, is a versatile and widely utilized solvent in the pharmaceutical industry.[1][] It is a clear, colorless, and nearly odorless liquid characterized by its exceptional solvency for poorly water-soluble compounds, making it a critical excipient in the formulation of parenteral, topical, and intranasal drug delivery systems.[][3][4] Its primary function is to enhance the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).[] This guide provides an in-depth overview of the core physicochemical properties, applications, and relevant experimental methodologies associated with this compound 75.

Physicochemical Characteristics

This compound 75 is a derivative of tetrahydrofurfuryl alcohol, prepared by its reaction with ethylene (B1197577) oxide.[3][4] The "75" designation indicates a specific grade that meets analytical specifications, ensuring a high purity level where the fraction of molecules with one or two ethylene oxide units (n=1-2) is at least 95%.[3] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound 75

| Property | Value | References |

| Chemical Name | α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl) | [3] |

| CAS Number | 31692-85-0 | [3][5] |

| Average Molecular Formula | C₉H₁₈O₄ | [3] |

| Average Molecular Weight | 190.24 g/mol | [3] |

| Appearance | Clear, colorless, almost odorless liquid | [3][4] |

| Taste | Bitter taste with a warm sensation | [3][4] |

| Boiling Point | 80-100 °C | [3] |

| Density | 1.070-1.090 g/cm³ at 20°C | [3] |

| Refractive Index (n²⁰/D) | ~1.454 - 1.462 | [3][6][7] |

| Dynamic Viscosity | 8-18 mPa·s (cP) at 20°C | [3] |

| Flash Point | >110 °C (>230 °F) | [6] |

| Storage | Store in a cool, dry place, protected from light in a well-closed container, preferably under nitrogen. | [3] |

Table 2: Solubility Profile of this compound 75 at 20°C

| Solvent | Solubility | References |

| Water | Miscible in all proportions | [8] |

| Ethanol (95%) | Miscible in all proportions | [3] |

| Glycerin | Miscible in all proportions | [3] |

| Polyethylene (B3416737) Glycol 400 | Miscible in all proportions | [3] |

| Castor Oil | Miscible | [3] |

| Chloroform | Sparingly Soluble | [] |

| Methanol | Slightly Soluble (Sonication may be needed) | [] |

| Arachis Oil | Immiscible | [3] |

| Isopropyl Ether | Immiscible | [3] |

Pharmaceutical Applications and Rationale

The unique properties of this compound 75 make it an invaluable excipient for overcoming formulation challenges, primarily related to drug solubility.

-

Parenteral Formulations: this compound 75 is extensively used as a cosolvent in intravenous (IV) and intramuscular (IM) injections for drugs with poor aqueous solubility.[4] It can be used in concentrations up to 50% v/v.[3][4] Its high tissue compatibility and lower irritancy compared to other organic solvents minimize local adverse reactions at the injection site.[]

-

Topical and Transdermal Delivery: It acts as a penetration enhancer, facilitating the transport of APIs across the skin barrier.[3] This makes it a suitable vehicle for gels, creams, and other topical formulations designed for local or systemic effects.[3]

-

Nasal and Rectal Formulations: Studies have explored its use in intranasal and rectal preparations to improve drug absorption through mucosal membranes.[3][4]

-

Bioavailability Enhancement: By dissolving hydrophobic drugs, this compound 75 improves their dissolution rate upon administration, which can significantly boost bioavailability and facilitate the achievement of therapeutic concentrations.[]

References

- 1. m.youtube.com [m.youtube.com]

- 3. phexcom.com [phexcom.com]

- 4. echemi.com [echemi.com]

- 5. Tetrahydrofurfuryl polyethylene glycol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [thegoodscentscompany.com]

- 7. This compound | 31692-85-0 [chemicalbook.com]

- 8. WO1991016929A1 - A pharmaceutical preparation containing n-glycofurols and n-ethylene glycols - Google Patents [patents.google.com]

Glycofurol: A Non-Toxic Solvent for Advanced Biomedical Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether (CAS No: 31692-85-0), is a versatile solvent and solubilizing agent increasingly utilized in pharmaceutical formulations.[1][2] It is synthesized by the reaction of tetrahydrofurfuryl alcohol with ethylene (B1197577) oxide.[3] As a non-ionic solubilizer, its primary function is to enhance the solubility of poorly water-soluble or hydrophobic active pharmaceutical ingredients (APIs), making it particularly valuable for developing effective injectable (parenteral) drug formulations.[][5][6] Its favorable safety profile and high solvency power have positioned it as a compelling alternative to more toxic solvents, driving innovation in drug delivery systems for intravenous, intramuscular, topical, and intranasal routes.[3][]

Physicochemical Properties

This compound is a clear, colorless to pale yellow, viscous liquid.[1][3] Its properties can vary slightly depending on the grade, particularly the length of the polyethylene glycol (PEG) chain. This compound 75 is a common, highly purified grade where the fraction of molecules with one or two ethylene glycol units (n=1 or 2) is at least 95%.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl) | [3] |

| Synonyms | Tetraglycol, this compound 75, PEG tetrahydrofurfuryl ether | [1][3][] |

| CAS Number | 31692-85-0 | [1][7] |

| Molecular Formula | Variable (Polymeric Compound) | [1] |

| Average Molecular Weight | ~190.24 - 400 g/mol (depending on grade) | [1][3] |

| Appearance | Clear, colorless to pale yellow, viscous liquid | [1][3] |

| Density | 1.070–1.090 g/cm³ at 20°C | [3] |

| Boiling Point | 80-100 °C (for this compound 75) | [3] |

| Viscosity (dynamic) | 8–18 mPa·s at 20°C (for this compound 75) | [3] |

| Refractive Index | ~1.4545 | [3] |

| Flash Point | > 110 °C | [8] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | Miscible in all proportions (Cloudiness may occur) | [1][3] |

| Ethanol (95%) | Miscible in all proportions | [1][3] |

| Propylene (B89431) Glycol | Miscible in all proportions | [3] |

| Polyethylene Glycol 400 | Miscible in all proportions | [3] |

| Glycerin | Miscible in all proportions | [3] |

| Castor Oil | Miscible (Cloudiness may occur) | [3] |

| Methanol | Soluble | [] |

| Chloroform | Sparingly Soluble | [] |

| Arachis Oil | Immiscible | [3] |

| Isopropyl Ether | Immiscible | [3] |

| Petroleum Ether | Immiscible | [3] |

Biomedical Applications

This compound's unique combination of high solvency and biocompatibility makes it suitable for a range of biomedical applications.

-

Parenteral Formulations: Its most common application is as a co-solvent in intravenous and intramuscular injections, where it can be used in concentrations up to 50% v/v.[3] It effectively dissolves hydrophobic drugs, enhancing their bioavailability.[][5]

-

Topical and Intranasal Delivery: this compound has been investigated as a penetration enhancer and solvent in topical and intranasal drug delivery systems, primarily in animal studies.[2][3][]

-

Drug-Eluting Implants and Microspheres: As a non-toxic alternative to solvents like dichloromethane, this compound is used to prepare polymer-based drug delivery systems, such as in situ forming implants and PLGA microspheres.[8][9] This application is critical for creating sustained-release formulations with improved safety profiles.[9]

Safety and Toxicity Profile

This compound is generally regarded as a relatively non-toxic and non-irritant material at concentrations typically used in pharmaceutical excipients.[3] Its tolerability is considered comparable to that of propylene glycol.[3]

3.1 Acute Toxicity

The acute toxicity of this compound has been evaluated in animal models. While generally safe, it can be toxic at high concentrations.[]

Table 3: Acute Toxicity Data for this compound

| Test | Species | Route | Value | References |

| LD₅₀ | Mouse | Intravenous (IV) | 3.5 mL/kg | [3] |

Note: The Lethal Dose 50 (LD₅₀) is the dose required to kill 50% of the tested animal population.[10][11]

3.2 Biocompatibility

Studies have demonstrated good biocompatibility, even in sensitive tissues. A key study involving direct intracranial injection into rat brains found that a 50% this compound solution was well-tolerated and caused only minor, localized inflammatory responses compared to control injections.[12] This suggests its potential for use in drug delivery systems targeting the central nervous system.[12]

3.3 Other Safety Considerations

-

Irritation: Undiluted this compound can be an irritant.[3] According to aggregated GHS information, it is classified as causing serious eye irritation (H319).[7]

-

Handling: Standard laboratory precautions should be observed when handling this compound.[3]

-

Storage: It is stable if stored under nitrogen in a well-closed container, protected from light in a cool, dry place.[3]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents.[3]

-

Regulatory Status: It is included in parenteral medicines licensed in Europe and is approved by the FDA for specific uses as a cosolvent.[3][]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are representative of the key experiments used to characterize this compound and its formulations.

4.1 Protocol: Solubility Assessment of an API in this compound

This protocol outlines a standard method for determining the equilibrium solubility of a poorly water-soluble active pharmaceutical ingredient (API) in this compound.

-

Materials:

-

This compound (pharmaceutical grade)

-

API powder

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with a suitable column and validated method for the API

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Add an excess amount of the API powder to a series of vials. This ensures that saturation is reached.

-

Accurately add a known volume (e.g., 2 mL) of this compound to each vial.

-

Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved API.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid API.

-

Carefully withdraw a known aliquot of the supernatant, avoiding any solid material.

-

Dilute the aliquot with a suitable solvent (mobile phase is often ideal) to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample using the validated HPLC method to determine the concentration of the dissolved API.

-

Calculate the solubility of the API in this compound, typically expressed in mg/mL.

-

4.2 Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxicity of this compound on a cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVEC), which is a common method for evaluating the biocompatibility of excipients.

-

Materials:

-

HUVEC cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the HUVEC cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations for testing.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, remove the medium containing this compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the negative control and determine the IC₅₀ (the concentration of this compound that inhibits 50% of cell growth).

-

4.3 Protocol: In Vivo Biocompatibility in Brain Tissue

This protocol is based on the methodology used to assess the biocompatibility of this compound upon intracranial injection in rats.[12]

-

Animals and Housing:

-

Use adult male Sprague-Dawley rats.

-

House animals under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with free access to food and water.

-

Acclimatize animals for at least one week before the experiment.

-

-

Test Solutions:

-

This compound Group: A solution of 50% this compound in PBS (e.g., 25 µL this compound + 25 µL PBS).

-

Control Group: Phosphate-Buffered Saline (PBS) only.

-

-

Surgical and Injection Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Mount the animal in a stereotaxic frame.

-

Make a midline scalp incision to expose the skull.

-

Drill a small burr hole through the skull over the target brain region (e.g., the cortex).

-

Using a microsyringe, slowly inject the designated test solution (e.g., 50 µL) into the brain parenchyma.

-

After injection, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.

-

Suture the scalp incision and allow the animal to recover.

-

-

Post-Injection Monitoring and Assessment:

-

Neurobehavioral Assessment: Monitor the animals for any clinical signs of neurotoxicity or abnormal behavior at regular intervals (acute, subacute, and chronic periods).

-

Hematological Analysis: Collect blood samples at different time points (e.g., 1, 3, 7, and 14 days post-injection). Perform a complete blood count (CBC) to analyze parameters like leukocyte count, erythrocyte count, hemoglobin, and platelet count.[12]

-

Histopathological Examination:

-

At the end of the study period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Carefully dissect the brains and process them for histopathological analysis.

-

Embed the brain tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E).

-

Examine the tissue surrounding the injection site under a microscope for signs of inflammation, such as the presence of polymorphonuclear leukocytes, macrophages, and gliosis.[12]

-

-

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the use of this compound in biomedical research.

Caption: Workflow for preparing PLGA microspheres using this compound via a phase inversion method.

Caption: Logical workflow for the toxicological and safety assessment of this compound.

References

- 1. This compound API Manufacturer, Supplier, Exporter [shreejipharmainternational.com]

- 2. nbinno.com [nbinno.com]

- 3. phexcom.com [phexcom.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound [midas-pharma.com]

- 7. Tetrahydrofurfuryl polyethylene glycol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [thegoodscentscompany.com]

- 9. mdpi.com [mdpi.com]

- 10. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biocompatibility study of this compound in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial assessment of Glycofurol for novel drug delivery systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile and effective excipient increasingly utilized in the development of novel drug delivery systems.[1][2] Its primary role is as a solvent and penetration enhancer, particularly for poorly water-soluble active pharmaceutical ingredients (APIs).[1][][4] This technical guide provides an in-depth assessment of this compound, consolidating its physicochemical properties, applications in various drug delivery platforms, and relevant experimental protocols to support researchers and formulation scientists.

Physicochemical Properties of this compound

This compound is a clear, colorless to pale yellow, viscous liquid.[2] It is a polymeric compound with a molecular weight typically ranging from 200 to 400 g/mol , depending on the grade.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Synonyms | Tetrahydrofurfuryl alcohol polyethylene glycol ether, Tetraglycol | [2][5][6] |

| CAS Number | 31692-85-0 | [1][2] |

| Appearance | Clear, colorless to pale yellow, viscous liquid | [2][7] |

| Solubility | Miscible with water, ethanol, and other polar solvents. Immiscible with arachis oil, isopropyl ether, and petroleum ether. | [2][6] |

| Density | 1.070-1.090 g/cm³ at 20°C | [6] |

| Refractive Index | ~1.462 | [5] |

| Boiling Point | 80-100 °C for this compound 75 | [6] |

| Flash Point | > 110.00 °C | [5] |

| Viscosity (dynamic) | 8-18 mPa·s at 20°C for this compound 75 | [6] |

Applications in Novel Drug Delivery Systems

This compound's favorable properties, including its high solvency for hydrophobic compounds and biocompatibility, make it a valuable component in a variety of advanced drug delivery systems.[1][]

Parenteral Formulations

This compound is widely used as a solvent in parenteral (intravenous and intramuscular) formulations, often at concentrations up to 50% v/v.[6][7] Its ability to dissolve poorly soluble drugs is crucial for developing injectable dosage forms.[]

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, co-surfactants/co-solvents, and a drug that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8][9] this compound can act as a co-surfactant or co-solvent in these systems, aiding in the solubilization of the drug and the formation of stable nanoemulsions, which can enhance the oral bioavailability of poorly water-soluble drugs.[8][10]

The development of a SNEDDS formulation typically involves screening of excipients for their ability to dissolve the drug and subsequent optimization of their concentrations to achieve desired properties like rapid emulsification and small droplet size.[11]

Nanoparticle Formulations

This compound can be employed as a non-toxic solvent in the preparation of polymeric nanoparticles.[12] For instance, it can be used to dissolve both the polymer (e.g., PLGA) and a lipophilic drug to form an internal phase, which is then emulsified and processed to produce microspheres or nanoparticles.[12] This approach avoids the use of more toxic solvents, which is advantageous for biomedical applications.[12] Nanoparticle-based systems can be designed for controlled release and targeted drug delivery.[13]

In-Situ Gelling Systems

In-situ gelling systems are liquid formulations that transform into a gel at the site of administration in response to physiological stimuli such as temperature or pH.[14][15] this compound can serve as a vehicle in these systems, dissolving the drug and gelling agents.[16] These formulations can enhance the residence time of the drug at the application site, leading to prolonged drug release and improved therapeutic outcomes.[14][16] For example, this compound-based gels have been investigated for the topical delivery of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen.[16]

Biocompatibility and Toxicity

This compound is generally considered to have low toxicity and is well-tolerated in parenteral formulations.[7][17] However, like any excipient, its concentration must be carefully considered. Undiluted this compound can cause irritation.[6][7] Studies in rats have shown that intracranial injections of this compound are well-tolerated and cause only minor inflammatory responses, suggesting its potential for drug delivery to the brain.[17] Toxicological data from animal studies are summarized in Table 2.

| Route of Administration | Species | LD50/LDLo | Reference |

| Intravenous | Mouse | LD50: 3500 mg/kg | [5] |

| Intraperitoneal | Mouse | LD50: 7800 mg/kg | [5] |

| Intravenous | Rat | LDLo: 1000 mg/kg | [5] |

Experimental Protocols

Preparation of PLGA Microspheres using this compound

This protocol describes a quasi-emulsion extraction method for preparing poly(lactic-co-glycolide) (PLGA) microspheres using this compound as a non-toxic solvent.[12]

Methodology:

-

Preparation of the Internal Phase: Dissolve 100 mg of PLGA and 20 mg of the lipophilic drug in this compound.

-

Emulsification: Emulsify the internal phase in 100 mL of an external phase (e.g., a suitable surfactant solution) by stirring with a three-blade propeller at 400 rpm for 8 hours at 40°C to form a quasi-emulsion.

-

Precipitation: Slowly add 200 mL of distilled water to the system under continuous stirring at 400 rpm. This will cause the polymer to precipitate and form microspheres.

-

Collection and Washing: Collect the microspheres by filtration and wash them with distilled water to remove residual this compound and other impurities.

-

Drying: Dry the microspheres, for example, by lyophilization.

Evaluation of Residual this compound Content

This protocol outlines a spectrophotometric method to determine the amount of residual this compound in the prepared microspheres.[12]

Methodology:

-

Sample Preparation: Dissolve 20 mg of the microspheres in 1 mL of acetone.

-

Polymer Reprecipitation: Add 4 mL of distilled water to the solution to reprecipitate the polymer.

-

Separation: Centrifuge the mixture at 6000 rpm for 30 minutes and collect the supernatant.

-

Complexation: To the supernatant, add 4 mL of an ammonium (B1175870) cobaltothiocyanate solution and 4 mL of methylene (B1212753) chloride.

-

Extraction and Analysis: Centrifuge the mixture and collect the methylene chloride phase. Analyze the residual this compound content by measuring the absorbance at 620 nm using a UV spectrophotometer.

-

Quantification: Determine the concentration of this compound using a pre-established calibration curve.

Visualizing Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships in the development of this compound-based drug delivery systems.

Caption: Workflow for developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS) with this compound.

Caption: General workflow for the preparation of polymeric nanoparticles using this compound as a solvent.

Caption: Decision-making process for biocompatibility testing of a this compound-containing formulation.

Conclusion

This compound presents a compelling profile for formulators seeking to develop novel drug delivery systems for challenging APIs. Its strong solubilizing capacity, favorable safety profile, and versatility in various formulation types, including parenteral solutions, SNEDDS, nanoparticles, and in-situ gels, make it a valuable tool in modern drug development. This guide provides a foundational understanding of this compound's properties and applications, offering a starting point for its successful implementation in advanced drug delivery projects. Further research into its interactions with different APIs and polymers will continue to expand its utility in the pharmaceutical field.

References

- 1. nbinno.com [nbinno.com]

- 2. shreejipharmainternational.com [shreejipharmainternational.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [thegoodscentscompany.com]

- 6. phexcom.com [phexcom.com]

- 7. This compound | 31692-85-0 [chemicalbook.com]

- 8. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 10. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. kinampark.com [kinampark.com]

- 13. scispace.com [scispace.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. In-situ gel: A smart carrier for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of this compound-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biocompatibility study of this compound in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the use of Glycofurol in veterinary pharmaceutical formulations

For Researchers, Scientists, and Drug Development Professionals

Glycofurol, a derivative of tetrahydrofurfuryl alcohol, is a versatile excipient increasingly utilized in veterinary pharmaceutical formulations. Its primary role is as a solvent and solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability. This technical guide provides an in-depth exploration of the properties, applications, and experimental considerations of this compound in the development of veterinary medicines.

Core Properties of this compound

This compound is a clear, colorless, and practically odorless liquid. Its chemical and physical properties make it a suitable vehicle for various dosage forms, particularly parenteral and topical applications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Tetraglycol, Poly(ethylene glycol) tetrahydrofurfuryl ether | [2] |

| CAS Number | 31692-85-0 | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Solubility | Soluble in water, ethanol, and propylene (B89431) glycol. Miscible with many organic solvents. | [3] |

| Density | Approximately 1.070–1.090 g/cm³ at 20°C | [4] |

| Viscosity | 8–18 mPa·s at 20°C | [4] |

Applications in Veterinary Formulations

This compound's excellent solubilizing capacity makes it a valuable tool for formulating a wide range of veterinary drugs, including antiparasitics and antibiotics.

Injectable Formulations

This compound is particularly effective as a co-solvent in injectable formulations to achieve high concentrations of poorly soluble drugs. For instance, it has been used in the development of long-acting injectable solutions for cattle.[4] A notable example is its use in combination with other solvents like N-methyl-2-pyrrolidone (NMP) to formulate high-concentration florfenicol (B1672845) solutions for the treatment of bovine respiratory disease.[4]

Table 2: Example of a High-Concentration Florfenicol Injectable Formulation for Cattle

| Ingredient | Concentration (w/v) | Purpose | Reference |

| Florfenicol | 30% - 45% | Active Pharmaceutical Ingredient | [4] |

| N-methyl-2-pyrrolidone (NMP) | 25% - 35% | Primary Solvent | [4] |

| This compound | q.s. to 100% | Co-solvent | [4] |

Topical Formulations

As a penetration enhancer, this compound facilitates the transport of active ingredients across the skin. This property is leveraged in the development of topical solutions for companion animals, such as spot-on treatments for flea and tick control. For example, it is a key component in some topical formulations of isoxazoline-class ectoparasiticides for dogs and cats.

Solubility Enhancement

Safety and Toxicology in Veterinary Species

This compound is generally considered to have a low order of toxicity. However, as with any excipient, its safety profile must be carefully evaluated in the target animal species.

-

General Toxicity: Studies in laboratory animals, such as rats, have shown that this compound is well-tolerated.[5]

-

Canine Safety: A study in dogs demonstrated that intravenously administered this compound did not induce significant hematology or serum clinical chemistry abnormalities.[6]

-

Use in Food-Producing Animals: The use of this compound in formulations for food-producing animals, such as cattle, necessitates a thorough evaluation of residue levels in edible tissues to ensure food safety.[4]

Further species-specific safety studies are crucial for any new formulation intended for veterinary use.

Experimental Protocols

The development of a robust veterinary formulation using this compound requires rigorous experimental evaluation. Below are outlines of key experimental protocols.

Solubility Determination

A fundamental step is to determine the solubility of the API in this compound and various co-solvent systems. The shake-flask method is a common and reliable technique for this purpose.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Solvent Systems: Prepare various concentrations of this compound in combination with other pharmaceutically acceptable solvents (e.g., water, propylene glycol, NMP).

-

Saturation: Add an excess amount of the API to a known volume of each solvent system in a sealed container.

-

Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved API.

-